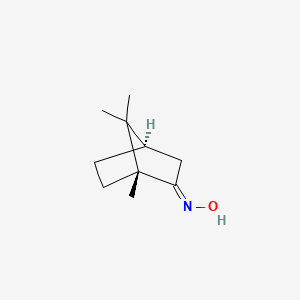

Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)-

Description

BenchChem offers high-quality Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

2792-42-9 |

|---|---|

Formule moléculaire |

C10H17NO |

Poids moléculaire |

167.25 g/mol |

Nom IUPAC |

N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |

InChI |

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/t7-,10+/m1/s1 |

Clé InChI |

OVFDEGGJFJECAT-XCBNKYQSSA-N |

SMILES isomérique |

C[C@@]1\2CC[C@@H](C1(C)C)C/C2=N/O |

SMILES canonique |

CC1(C2CCC1(C(=NO)C2)C)C |

Autres numéros CAS |

2792-42-9 |

Origine du produit |

United States |

Contextualization of the Bicyclic Monoterpenoid Framework in Chiral Synthesis

Bicyclic monoterpenoids, such as camphor (B46023), are a class of naturally occurring compounds that serve as valuable starting materials in chiral synthesis. researchgate.netnih.gov These frameworks are derived from renewable resources, like essential oils from plants, making them an attractive alternative to synthetic starting materials. researchgate.netnih.gov Their inherent chirality, often present in high optical purity, allows them to be used as a "chiral pool" for the synthesis of enantiomerically pure compounds. mdpi.comescholarship.org

The rigid bicyclic structure of these monoterpenoids provides a well-defined three-dimensional arrangement, which is crucial for controlling stereoselectivity in chemical reactions. This structural rigidity helps to dictate the direction of attack of reagents, leading to the preferential formation of one stereoisomer over another. Synthetic monoterpene thiols, for example, have been utilized as chiral auxiliaries, derivatizing agents, and ligands for metal complex catalysis in asymmetric synthesis. mdpi.com The diverse functional groups that can be present on the bicyclic framework, or introduced through chemical modification, further expand their utility in the synthesis of complex chiral molecules, including bioactive compounds and pharmaceuticals. researchgate.net

Stereochemical Significance of the 1r Camphor Scaffold

The (1R)-camphor scaffold possesses a unique and rigid bicyclic structure with defined stereochemistry, making it a cornerstone in asymmetric synthesis. escholarship.org This framework is characterized by its specific spatial arrangement, which is preserved throughout many chemical transformations. The inherent chirality of the camphor (B46023) molecule is used to induce stereoselectivity in reactions, guiding the formation of new stereocenters with a high degree of control. acs.org

The Oxime Functional Group As a Strategic Moiety for Chemical Derivatization

The oxime functional group, with the general formula RR'C=N-OH, is a versatile moiety in organic chemistry, often formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org In the case of (1R)-Camphor oxime, it is synthesized from the reaction of (1R)-camphor with hydroxylamine. smolecule.com Oximes are crystalline solids, which makes them useful for the purification and characterization of carbonyl compounds. wikipedia.orgpsu.edu

The oxime group is a strategic site for a variety of chemical transformations. One of the most significant reactions of oximes is the Beckmann rearrangement, where treatment with acid converts the oxime into an amide. wikipedia.orgpsu.edu This reaction proceeds by the exchange of the hydroxyl group with the group in the anti-position, providing a pathway to different nitrogen-containing structures. psu.edu

Furthermore, the oxime functionality can be subjected to reduction to form amines or hydrolysis to regenerate the parent carbonyl compound. smolecule.compsu.edu The nitrogen and oxygen atoms of the oxime can also act as coordination sites for metal ions, and the group can be further derivatized to form O-substituted oximes. wikipedia.orgrsc.org This reactivity makes the oxime a key functional group for introducing nitrogen and other functionalities into a molecule, enabling the synthesis of a diverse range of derivatives. jfda-online.comnih.gov

Overview of Research Trajectories Involving 1r Camphor Oxime

Direct Oxime Formation from (1R)-Camphor

The most direct and common method for synthesizing (1R)-Camphor oxime is through the reaction of (1R)-Camphor with a hydroxylamine (B1172632) derivative. This process, known as oximation, involves the conversion of the ketone's carbonyl group into an oxime functional group.

The classical synthesis of (1R)-Camphor oxime is a condensation reaction between (1R)-Camphor and hydroxylamine. numberanalytics.com Typically, hydroxylamine hydrochloride is used as the hydroxylamine source, and the reaction is conducted in the presence of a base. arpgweb.com The mechanism involves an initial nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon of camphor, followed by the elimination of a water molecule to form the C=NOH group of the oxime. numberanalytics.com

Commonly employed bases include sodium hydroxide (B78521) or organic bases like pyridine, which also serves as a solvent or co-solvent. smolecule.comarpgweb.com The reaction is generally carried out in a polar solvent, such as ethanol (B145695), to facilitate the dissolution of the reactants. smolecule.comorgsyn.org

General Reaction Scheme: (1R)-Camphor + NH₂OH·HCl + Base → (1R)-Camphor Oxime + H₂O + Salt

The efficiency and yield of camphor oxime synthesis can be significantly influenced by reaction parameters. Optimization strategies focus on factors such as pH, temperature, reactant concentration, and the choice of catalyst. numberanalytics.comacs.org The rate of oxime formation is pH-dependent; the reaction is often catalyzed by acid, but a base is required to neutralize the HCl in hydroxylamine hydrochloride. numberanalytics.comgoogle.com

A documented procedure for the synthesis of (1R)-Camphor oxime highlights specific conditions for achieving a high yield. The reaction of (1R)-(+)-camphor with hydroxylamine hydrochloride in a mixture of ethanol and water, using sodium hydroxide as the base, can produce the desired oxime in good yields after a defined reaction period at room temperature. orgsyn.org

| Parameter | Condition |

| Starting Material | (1R)-(+)-Camphor |

| Reagents | Hydroxylamine hydrochloride, Sodium hydroxide |

| Solvent | Ethanol / Water |

| Temperature | Room Temperature |

| Purity (qNMR) | >99% |

| Yield | 60% |

| Data sourced from Organic Syntheses Procedure. orgsyn.org |

Alternative Routes to (1R)-Camphor Oxime and its Isomers

While direct condensation is prevalent, alternative synthetic pathways exist for producing camphor oximes, including methods that offer different reactivity or stereochemical control.

An alternative method for generating an oxime functional group on the camphor scaffold is through nitrosation. This approach involves reacting a camphor derivative with a nitrosating agent, such as nitrous acid or an alkyl nitrite (B80452). google.comgoogle.com The nitrosation of ketones typically requires an α-methylene group that is activated by an adjacent electron-withdrawing group. nih.gov This reaction can be performed under either acidic or alkaline conditions. google.com For instance, camphorquinone (B77051) oxime can be successfully synthesized via the nitrosation of camphor, providing a route that can avoid the use of more toxic reagents like selenium dioxide, which are used in other transformations of camphor. orgsyn.orgtandfonline.com

The reaction of an unsymmetrical ketone like camphor with hydroxylamine can result in the formation of two geometric isomers, known as syn and anti (or E/Z) isomers, which differ in the spatial arrangement of the hydroxyl group relative to the camphor skeleton. numberanalytics.com Often, one isomer, typically the E (anti) form, is thermodynamically more stable and may be formed preferentially. numberanalytics.com

In the synthesis of related compounds like camphorquinone monoxime from (1R)-(−)-camphorquinone, a mixture of syn and anti isomers is typically obtained. orgsyn.org However, specific synthetic conditions can be developed to favor the formation of one stereoisomer. For example, an improved synthesis of camphorquinone-3-oxime has been reported to provide the syn isomer as the major product. tandfonline.com The presence of bulky substituents on the ketone can also influence the stereochemical outcome of the oximation. acs.org

| Compound | Isomer Ratio | Spectral Data Highlights (Major Isomer) |

| (1R,4S)-(−)-Camphorquinone monoxime | Mixture of syn and anti isomers | ¹H NMR (CDCl₃): δ 3.23 (d, 0.9H) |

| ¹³C NMR (CDCl₃): δ 8.9, 17.6, 20.6, 23.7, 30.6, 44.8, 46.6, 58.5, 159.6, 204.3 | ||

| Spectral data for the isomer mixture sourced from Organic Syntheses Procedure. orgsyn.org |

Preparation of Substituted Camphor Oxime Analogues

The camphor oxime scaffold can be further modified to create a wide range of substituted analogues for various applications in medicinal chemistry and materials science. These syntheses often start from a functionalized camphor derivative or modify the oxime itself.

O-Alkylated Analogues : (1R)-Camphor oxime can be O-alkylated to form oxime ethers. For instance, (1R)-Camphor O-methyloxime is prepared by treating (1R)-Camphor oxime with a base like sodium hydride followed by an alkylating agent such as methyl iodide. mdpi.com

Analogues from Functionalized Camphor : Substituted camphor oximes can be prepared from camphor derivatives that bear substituents at other positions. The synthesis of camphor-derived diamines, for example, involves the oximation of an amino-ketone intermediate derived from 10-iodocamphor. nih.gov Similarly, complex camphor sulfamoxime ether derivatives have been synthesized starting from (+)-10-camphorsulfonic acid, where the oxime ether is formed in a later step of the synthetic sequence. sioc-journal.cn

Derivatives of the Oxime Nitrogen : The oxime functionality itself can be used to link other molecular fragments. Camphor oxime acetate (B1210297), for example, serves as a precursor for synthesizing thiazole (B1198619) derivatives. acgpubs.org

| Analogue Type | Starting Material | Key Synthetic Step |

| (1R)-Camphor O-methyloxime | (1R)-Camphor oxime | O-alkylation with methyl iodide mdpi.com |

| Amino-camphor oximes | 10-Iodocamphor | Oximation of an amino-ketone intermediate nih.gov |

| Camphor sulfamoxime ethers | (+)-10-Camphorsulfonic acid | Condensation to form oxime ether sioc-journal.cn |

| Thiazole derivatives | Camphor oxime acetate | [3+2] annulation reaction acgpubs.org |

Reductive Transformations of the Oxime Group

The reduction of the oxime functionality in (1R)-camphor oxime is a cornerstone for the synthesis of valuable chiral amines. These transformations can be tailored to yield specific stereoisomers, highlighting the importance of the chosen reducing agent and reaction conditions.

Synthesis of Chiral (1R)-Camphor-Derived Amines

The reduction of (1R)-camphor oxime provides a direct route to chiral amines, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. scielo.brresearchgate.net A variety of reducing agents can be employed for this transformation, each offering different levels of stereoselectivity. For instance, the use of sodium in isopropanol (B130326) or catalytic hydrogenation with Raney nickel are common methods to produce the corresponding endo- and exo-amines. nih.gov

Furthermore, derivatives of (1R)-camphor oxime can be utilized to synthesize more complex diamines. For example, 10-iodocamphor can be converted to the corresponding amino-ketones, which are then transformed into oximes. Subsequent reduction of these oximes yields epimeric mixtures of endo- and exo-diamines. nih.gov This approach allows for the introduction of various substituents on the camphor scaffold, leading to a diverse library of chiral diamines.

Stereoselective Reduction Pathways

The stereochemical outcome of the reduction of (1R)-camphor oxime is highly dependent on the reaction pathway, which is influenced by the choice of reducing agent and the steric environment of the oxime group. The rigid bicyclic structure of camphor creates a significant steric hindrance, directing the approach of the reducing agent.

Generally, attack from the less hindered exo face is favored, leading to the formation of the endo-amine. However, certain reagents can favor attack from the endo face, resulting in the exo-amine. For example, reduction with sodium in isopropanol has been reported to furnish the endo-amine, while catalytic hydrogenation over Raney-Ni can produce the exo-amine. nih.govyoutube.com This stereodivergence is crucial for accessing specific stereoisomers of camphor-derived amines.

Table 1: Stereoselective Reduction of (1R)-Camphor Oxime Derivatives

| Starting Material | Reducing Agent | Major Product | Reference |

| Pyrrolidino-oxime | Sodium in isopropanol | endo-amine | nih.gov |

| Pyrrolidino-oxime | Raney-Ni, H₂ | exo-amine | nih.gov |

| Amino-oximes | Sodium in isopropanol | endo-diamines and exo-diamines | nih.gov |

| (1R)-Camphor oxime | Lithium aluminum hydride | exo-amine (major) | youtube.com |

Oxidative Chemistry of the Oxime Functionality

The oxime group of (1R)-camphor oxime is susceptible to oxidation, leading to the formation of highly reactive intermediates such as nitrile oxides. These species are valuable in various synthetic applications, particularly in cycloaddition reactions.

Formation of Nitrile Oxides and Their Synthetic Applications

The oxidation of (1R)-camphor oxime can generate the corresponding chiral nitrile oxide. arkat-usa.org This transformation is often achieved using hypervalent iodine reagents like diacetoxyiodobenzene (B1259982) (DIB). arkat-usa.org The resulting nitrile oxide is a 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. These cycloadditions provide a powerful method for the construction of five-membered heterocyclic rings, such as isoxazoles and isoxazolines. arkat-usa.orgeurjchem.com

Interestingly, studies have shown that cycloaddition reactions involving the nitrile oxide derived from camphor can proceed with little to no stereochemical induction. arkat-usa.org For example, its reaction with norbornene yields a nearly 1:1 mixture of diastereomeric adducts. arkat-usa.org

Other Oxidation Products and Their Reactivity

Besides nitrile oxides, the oxidation of camphor oxime can lead to other products depending on the reaction conditions. For instance, treatment of (1R)-camphor oxime with nitrous acid has been reported to yield a nitroimine of camphor. acgpubs.org Photochemical reactions of camphor oxime can also lead to a mixture of products, including nitriles, amides, and lactones, arising from α-fission and rearrangement pathways. acgpubs.org

Nucleophilic and Electrophilic Reactions Involving the Oxime Nitrogen

The nitrogen atom of the oxime group in (1R)-camphor oxime can participate in both nucleophilic and electrophilic reactions, further expanding its synthetic utility.

The oxime nitrogen is nucleophilic and can react with various electrophiles. acs.org For example, it can undergo O-alkylation with alkyl halides. acs.org The nitrogen can also add to activated C=C double bonds, as seen in its reaction with acrylic acid esters in the presence of a Lewis acid catalyst. acs.org

Conversely, the oxime group as a whole can undergo reactions where the nitrogen atom acts as part of an electrophilic species. A classic example is the Beckmann rearrangement, where treatment of the oxime with an acid or certain reagents like phosphorus pentoxide leads to the formation of a lactam. pjsir.orgpsu.edu This rearrangement involves the migration of the group anti-periplanar to the hydroxyl group to the nitrogen atom. In the case of camphor oxime, this rearrangement can lead to the formation of α-campholenonitrile. pjsir.orgcdnsciencepub.com

Alkylation and Acylation Reactions

The nucleophilic character of the oxime nitrogen in (1R)-camphor oxime allows for both alkylation and acylation reactions, providing pathways to a variety of functionalized derivatives.

Alkylation: The O-alkylation of oximes can be achieved using various alkylating agents. While traditional methods often employ reactive alkyl halides or sulfates in basic media, metal-catalyzed approaches have expanded the scope of suitable reagents to include alkenes and ethers. acs.org For instance, α-alkylation of oxime ethers, such as the methyl ether of (+)-nopinone oxime, a structurally related bicyclic system, has been accomplished stereoselectively using s-BuLi and various electrophiles. rsc.org

Acylation: Acylation of (1R)-camphor oxime can be directed to either the oxygen or nitrogen atom, depending on the reaction conditions and reagents. Acylation with acyl chlorides or anhydrides typically occurs at the oxygen atom, leading to the formation of oxime esters. msu.rumasterorganicchemistry.com These esters are valuable intermediates in their own right, for example, in the synthesis of thiazole derivatives. acgpubs.org The acylation of camphor itself with aromatic acids in the presence of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (B1165640) (TFAA) has been shown to proceed with accompanying carbocationic rearrangements. msu.ruresearchgate.net

Formation of Oxime Ethers and Esters

The formation of oxime ethers and esters from (1R)-camphor oxime introduces new functional groups that can be further manipulated in subsequent synthetic steps.

Oxime Ethers: Oxime ethers are commonly synthesized through the O-alkylation of the corresponding oxime. acs.org These reactions are often carried out in the presence of a base to deprotonate the oxime hydroxyl group, generating a more nucleophilic oximate anion. The resulting oxime ethers are versatile intermediates, finding application in the synthesis of amines, hydroxylamines, and various nitrogen-containing heterocycles. rsc.org For example, the reduction of oxime ethers is a well-established method for the preparation of primary amines. rsc.org

Oxime Esters: Oxime esters are typically prepared by the acylation of oximes with acylating agents such as acid chlorides or anhydrides. masterorganicchemistry.com For instance, treatment of an oxime with acetic anhydride can convert the hydroxyl group into an acetate, which is a better leaving group in reactions like the Beckmann rearrangement. masterorganicchemistry.com Camphor oxime acetate has been utilized in the copper-catalyzed synthesis of thiazole derivatives through a [3+2] annulation reaction. acgpubs.org

Rearrangement Reactions

The rigid bicyclic structure of (1R)-camphor oxime makes it an interesting substrate for studying various rearrangement reactions, which can lead to profound changes in the carbon skeleton.

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a classic acid-catalyzed transformation of oximes into amides or lactams. researchgate.net However, in the case of (1R)-camphor oxime, the reaction often deviates from the expected pathway, leading to fragmentation products instead of the anticipated lactam. core.ac.uk

The treatment of camphor oxime with a variety of acidic reagents, including phosphorus pentoxide, thionyl chloride, hydrochloric acid, and sulfuric acid, predominantly yields unsaturated nitriles through a process often referred to as a Beckmann fission or fragmentation. pjsir.org This outcome is attributed to the strained nature of the bicyclo[2.2.1]heptane system, which disfavors the formation of a bridged intermediate required for the classical rearrangement. Instead, cleavage of the C1-C7 bond occurs, leading to the formation of nitriles like dl-α-campholene nitrile. pjsir.org While the formation of the corresponding lactam, α-camphidone, has been reported, it is typically a minor product observed in very low yields under specific conditions, such as the Schmidt reaction or photochemical reactions. acgpubs.org Mechanochemical methods have also been explored for the Beckmann rearrangement of (1R)-camphor oxime. acs.orgscispace.com

| Reagent | Major Product(s) | Reference |

| Phosphorus pentoxide in toluene (B28343) | dl-α-campholene nitrile | pjsir.org |

| Thionyl chloride | Unsaturated nitriles | pjsir.org |

| Concentrated hydrochloric acid | 2,3,3-trimethylcyclopentene-α-acetic acid | pjsir.org |

| Concentrated sulfuric acid | dl-α-campholene nitrile | pjsir.org |

| Acetyl chloride | dl-α-campholene nitrile | pjsir.org |

Fragmentation Reactions Leading to Novel Carbon Skeletons

The fragmentation of (1R)-camphor oxime and its derivatives provides a powerful strategy for the synthesis of novel and often chiral carbon skeletons, particularly cyclopentane (B165970) derivatives. msu.ru These reactions typically proceed through cleavage of the C1-C2 or C1-C7 bonds of the bicyclic core.

A notable example is the fragmentation of camphor-derived oximes under Beckmann conditions, which, as previously mentioned, leads to unsaturated nitriles. pjsir.org Another interesting fragmentation occurs in the synthesis of camphor-derived diamines. For instance, the attempted cyclization of an amino-oxime derivative under microwave conditions in water resulted in a Grob fragmentation product. nih.gov Furthermore, the fragmentation of an oxime derived from (1S,4R)-1-ethenyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one under Beckmann conditions yielded cyclopentane derivatives. msu.ru These fragmentation reactions underscore the utility of the camphor scaffold in accessing structurally diverse and synthetically valuable molecules. nih.gov

Transformations Involving the Bicyclic Core

The bicyclic core of (1R)-camphor oxime can be functionalized at various positions, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

Derivatization at C-3 and Other Positions

While the carbonyl (or oxime) group is at the C-2 position, derivatization at other positions on the camphor skeleton, such as C-3, is also possible. The unique reactivity of camphor allows for functionalization at positions 2, 3, 4, 5, and 8-10. researchgate.net

Directed C-H functionalization using transition metals has emerged as a powerful tool for selective derivatization. escholarship.org For example, camphor-derived hydrazones have been shown to direct selective C-H palladation at the C-3 position. escholarship.org Additionally, classical approaches involving enolate chemistry can be used to introduce substituents at the C-3 position. The acylation of camphor under Claisen reaction conditions with carboxylic acid esters or chlorides in the presence of a base leads to the formation of 1,3-diketones without carbocationic rearrangements. msu.ru These C-3 substituted camphor derivatives are valuable intermediates in asymmetric synthesis. researchgate.net

Ring Opening and Cycloaddition Reactions of Derivatives

Derivatives of (1R)-camphor oxime serve as versatile precursors in a variety of chemical transformations, most notably in ring-opening and cycloaddition reactions. The rigid bicyclic framework of the camphor skeleton provides a unique stereochemical environment, enabling these derivatives to participate in highly stereocontrolled reactions. These transformations are pivotal for the synthesis of complex chiral molecules, including nitrogen-containing heterocycles and functionalized cyclopentane derivatives.

Ring-Opening Reactions

The primary ring-opening reaction associated with oximes is the Beckmann rearrangement, which transforms an oxime into an amide or a lactam. wikipedia.org In the case of (1R)-camphor oxime and its derivatives, this rearrangement often competes with a fragmentation pathway, leading to the formation of unsaturated nitriles. core.ac.uk The course of the reaction—rearrangement versus fragmentation—is highly dependent on the reaction conditions and the stereochemistry of the oxime. wikipedia.orgcdnsciencepub.com

The Beckmann rearrangement of camphor oxime has been studied using various acidic reagents. pjsir.org Treatment with reagents like phosphorus pentoxide in toluene or acetyl chloride typically results in Beckmann fragmentation, cleaving the C1-C2 bond to yield α-campholene nitrile. pjsir.org This fragmentation is a common outcome for strained bicyclic oximes where the migrating group is anti-periplanar to the oxime's leaving group. core.ac.ukcdnsciencepub.com The formation of the corresponding lactam, α-camphidone, is often observed in very low yields under these conditions. acgpubs.org However, specific conditions, such as the use of hydroxylamine-O-sulfonic acid in formic acid, have been reported to favor lactam formation, yielding α-camphidone in moderate yields. acgpubs.org

In some substituted camphor oxime derivatives, other fragmentation pathways, such as the Grob fragmentation, can be induced, leading to different ring-opened products. mdpi.com Photochemical conditions can also promote the cleavage of the camphor skeleton to produce nitriles. acgpubs.org

Table 1: Representative Ring-Opening Reactions of (1R)-Camphor Oxime

| Reagent(s) | Primary Product | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Phosphorus pentoxide, Toluene | α-Campholene nitrile | Beckmann Fragmentation | Not specified | pjsir.org |

| Acetyl chloride | α-Campholene nitrile | Beckmann Fragmentation | Not specified | pjsir.org |

| Toluene-p-sulfonyl chloride, Pyridine | Lactam (α-camphidone) | Beckmann Rearrangement | Low (0.17%) | acgpubs.org |

| Hydroxylamine-O-sulfonic acid, Formic acid | α-Camphidone | Schmidt Reaction Variant | 46% | acgpubs.org |

| Hydrazoic acid, Sulfuric acid | α-Camphidone | Schmidt Reaction | <1% | acgpubs.org |

Cycloaddition Reactions

Derivatives of (1R)-camphor are frequently employed as chiral auxiliaries or precursors for 1,3-dipolar cycloaddition reactions. chim.it This class of reactions is a powerful tool for constructing five-membered heterocyclic rings with a high degree of regio- and stereocontrol. wikipedia.org Specifically, camphor-derived nitrones and nitrile oxides are common 1,3-dipoles used in these transformations. chim.itmdpi.com

Camphor-derived nitrones, which can be synthesized from the corresponding hydroxylamine derivatives, readily react with various alkenes (dipolarophiles). chim.itthieme-connect.com The inherent chirality and conformational rigidity of the camphor backbone guide the approach of the dipolarophile, resulting in excellent stereoselectivity in the formation of the isoxazolidine (B1194047) cycloadducts. thieme-connect.comresearchgate.net These geometrically fixed nitrones have been shown to react with alkenes to give the corresponding cycloadducts in high yields and with significant diastereoselectivity. chim.it The resulting isoxazolidines are valuable intermediates that can be further elaborated, for instance, by reductive cleavage of the N-O bond to afford chiral amino alcohols. jst.go.jp

Similarly, nitrile oxides generated from camphor derivatives can participate in 1,3-dipolar cycloadditions. mdpi.com These reactions provide access to chiral isoxazolines, which are precursors to β-hydroxycarbonyl compounds. wikipedia.org The stereochemical outcome of these cycloadditions is effectively controlled by the camphor auxiliary. mdpi.com

Table 2: Selected 1,3-Dipolar Cycloaddition Reactions of Camphor-Derived Nitrones

| Camphor-Derived Nitrone | Dipolarophile (Alkene) | Conditions | Product Type | Yield | Stereoselectivity (exo/endo or d.r.) | Reference |

|---|---|---|---|---|---|---|

| Camphor-fused α-alkoxycarbonylnitrone | Styrene | Toluene, 60 °C, 8 h | Isoxazolidine | 98% | >99:1 | researchgate.net |

| Camphor-fused α-alkoxycarbonylnitrone | 1-Hexene | Toluene, 60 °C, 32 h | Isoxazolidine | 95% | >20:1 | researchgate.net |

| Camphor-fused α-alkoxycarbonylnitrone | Cyclopentene | Toluene, 60-80 °C, 89 h | Isoxazolidine | 100% | >99:1 | researchgate.net |

| Camphor-derived methylenenitrone | Various Alkenes | Not specified | N(2),C(5)-disubstituted isoxazolidines | Not specified | Predominantly trans diastereomer | arkat-usa.org |

(1R)-Camphor Oxime as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer of the product. The camphor framework is a well-established chiral pool starting material for creating such auxiliaries. researchgate.netscielo.br Derivatives of (1R)-camphor oxime have been successfully employed to control stereoselectivity in various transformations.

(1R)-Camphor oxime derivatives play a crucial role in guiding the formation of carbon-carbon bonds with high levels of stereocontrol. By attaching the oxime moiety to a reactant, its chiral environment influences the direction of attack by an incoming reagent, leading to a preferred stereoisomer.

One notable application is in the diastereoselective alkylation of imines. For instance, an imine formed from (+)-camphor and benzylamine (B48309) can be deprotonated and then reacted with various alkyl halides. sioc-journal.cn The bulky camphor skeleton effectively shields one face of the molecule, directing the alkyl group to the opposite face with high diastereoselectivity. sioc-journal.cn

Another key area is in radical addition reactions. Chiral oxime ethers derived from camphorsultam, a well-known camphor-based auxiliary, have been used in highly diastereoselective radical additions. acs.org The addition of alkyl radicals to the C=N bond of these oxime ethers proceeds with excellent stereocontrol, enabling the asymmetric synthesis of β-amino acids. acs.org For example, the addition of an ethyl radical to a chiral conjugated oxime ether bearing a camphorsultam auxiliary resulted in the product with a diastereomeric excess (de) of over 95%. jst.go.jp

The rigid structure of the camphor backbone is highly effective at inducing high levels of diastereoselectivity and, ultimately, enantioselectivity after the auxiliary is cleaved. The stereochemical outcome is often predictable, based on the conformation of the auxiliary-substrate conjugate.

In the alkylation of camphor-derived imines, diastereoselectivity is consistently high. sioc-journal.cn Subsequent removal of the camphor auxiliary, for example by transamination with hydroxylamine acetate, yields chiral α-substituted benzylamines with significant optical purity, while the camphor is recovered as its oxime. sioc-journal.cn

In the context of radical additions to oxime ethers derived from Oppolzer's camphorsultam, the diastereoselectivity is excellent. acs.org These reactions provide a reliable method for producing enantiomerically pure α,β-dialkyl-β-amino acid derivatives. acs.org

Table 1: Diastereoselectivity in Reactions Using Camphor-Derived Auxiliaries

| Reaction Type | Chiral Auxiliary System | Substrate | Reagent | Diastereomeric Excess (de) | Reference |

| Alkylation | (+)-Camphor imine of benzylamine | Imine | Benzyl bromide | High | sioc-journal.cn |

| Radical Addition | Camphorsultam-derived oxime ether | Conjugated oxime ether | Triethylborane (ethyl radical source) | >95% | jst.go.jp |

| Radical Addition | Oppolzer's camphorsultam-derived oxime ether | N-(β-oximino)acyl sultam | Isopropyl iodide / Triethylborane | >99% | acs.org |

Ligand Design and Metal-Catalyzed Asymmetric Reactions

Beyond its use as a stoichiometric chiral auxiliary, (1R)-camphor oxime and its derivatives are pivotal in the development of chiral ligands for asymmetric catalysis. chim.itchemimpex.com These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalyzed reaction.

The camphor scaffold allows for a wide variety of chemical modifications, enabling the synthesis of diverse chiral ligands. chim.itresearchgate.net For example, camphor-annelated imidazolines have been prepared and used as ligands in copper(II)-catalyzed reactions. chim.it Similarly, pyrazole-containing ligands can be synthesized from camphor derivatives; these can act as bidentate or tripodal ligands for various transition metals. acgpubs.org

The C10 position of the camphor framework can be functionalized using the oxime group as a directing group in transition metal-catalyzed C-H activation reactions. escholarship.org This strategy allows for the introduction of various functionalities, such as acetate or amine groups, which can then be used to construct more complex ligands. escholarship.org For example, palladium-catalyzed C-H activation of camphor-derived oxime enables C10 acetoxylation. escholarship.org

Ligands derived from the camphor framework have been successfully applied in a range of metal-catalyzed asymmetric reactions. researchgate.net

A prominent example is the asymmetric Henry (nitro-aldol) reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. ajol.info Copper(II) complexes of camphor-derived ligands, such as camphor-annelated imidazolines and iminopyridine ligands, have been shown to catalyze the Henry reaction, producing β-nitroalcohols with moderate to good enantioselectivities. chim.itajol.infoacs.org The specific regioisomer of the ligand can even control whether the (R) or (S) product is formed. chim.it While some camphor-derived ligands have provided excellent yields, the enantioselectivity has often been moderate. ajol.infoajol.infoscielo.org.za

Table 2: Application of Camphor-Derived Ligands in the Asymmetric Henry Reaction

| Ligand Type | Metal | Aldehyde Substrate | Nitromethane | Yield | Enantiomeric Excess (ee) | Reference |

| Camphor-annelated Imidazoline | Cu(II) | Various | Yes | - | up to 67% | chim.it |

| Camphor-imidazoles | Cu(II) | Various | Yes | - | up to 29% | chim.it |

| Pyridyl alcohol moieties at C3 | Cu(OAc)₂ | p-nitrobenzaldehyde | Yes | 98% | 34% | ajol.info |

| Iminopyridine | Cu(OTf)₂ | Benzaldehyde | Yes | 95% | 72% | acs.org |

Beyond the Henry reaction, these ligands are used in other asymmetric additions. For instance, camphor derivatives have been used as ligands for the addition of organozinc reagents to aldehydes and in asymmetric Michael additions. researchgate.net

The effectiveness of camphor-derived ligands is rooted in their coordination chemistry with transition metal ions. The nitrogen atom of the oxime or imine functionality, along with other strategically placed heteroatoms, can chelate to metal centers like palladium (Pd), copper (Cu), rhodium (Rh), and iridium (Ir). chim.itacgpubs.orgescholarship.org

The coordination of a palladium catalyst to the nitrogen lone pair of a camphor-derived O-methyl oxime is a key step in directing C-H activation to the C10 position. escholarship.org In the case of the Henry reaction, copper(II) salts are commonly used, forming a complex with the chiral ligand. ajol.infoacs.org The geometry of this complex and the steric hindrance provided by the camphor backbone are crucial for inducing enantioselectivity. uni-heidelberg.de The study of these metal complexes, sometimes using techniques like X-ray crystallography, helps in understanding the reaction mechanisms and in designing more effective catalysts. acgpubs.orgajol.info Infrared spectroscopy, using isotopes like ¹⁵N, can also be employed to study the coordination bonds between the metal and the nitrogen of the oxime group. sioc-journal.cn

Organocatalytic Applications of (1R)-Camphor Oxime Derivatives

(1R)-Camphor and its derivatives, including the corresponding oxime, serve as foundational scaffolds in the field of asymmetric organocatalysis. rhhz.netresearchgate.net The inherent chirality and rigid bicyclic structure of the camphor framework make it a privileged building block for the synthesis of a diverse range of organocatalysts. rhhz.netmdpi.com These catalysts are frequently employed under mild reaction conditions and have demonstrated the ability to produce products with good to excellent stereoselectivities. uni-lj.si The versatility of camphor allows for a wide variety of chemical transformations, enabling functionalization at positions that might initially seem inactive and facilitating the preparation of structurally and functionally diverse catalysts. rhhz.netresearchgate.net

Design of Camphor-Derived Organocatalysts (e.g., Thiourea (B124793) Catalysts)

The design of organocatalysts from camphor derivatives often involves connecting the rigid chiral backbone to a catalytically active functional group, such as a thiourea, squaramide, or amine moiety. uni-lj.siresearchgate.net These bifunctional catalysts can activate substrates through non-covalent interactions, most notably hydrogen bonding.

A prominent class of these catalysts is the camphor-derived thioureas. Their synthesis is often straightforward, allowing for large-scale preparation. uni-lj.si For instance, a series of thiourea organocatalysts can be synthesized from (1R,3S)-camphoric acid. The process involves converting the acid into (1R,3S)-1,3-diamino-1,2,2-trimethylcyclopentane, which is then reacted with various aryl isothiocyanates to yield the desired bifunctional thiourea derivatives. rhhz.net Another approach starts from commercially available (1R)-(-)-camphorquinone, which is converted in a multi-step synthesis into chiral amino alcohols and subsequently to homochiral thioureas. nih.gov

The core principle behind these catalysts is the ability of the thiourea group to act as a double hydrogen-bond donor, activating carbonyl or nitro groups in electrophilic substrates. rhhz.net The camphor skeleton provides a well-defined chiral environment, which dictates the facial selectivity of the nucleophilic attack, leading to high enantioselectivity in the final product. The structural and electronic properties of the catalyst can be fine-tuned by modifying the substituents on the thiourea nitrogen atoms or altering the spacer connecting the catalytic unit to the camphor scaffold. mdpi.comuni-lj.si

Beyond thioureas, researchers have developed related bifunctional catalysts. Camphor-derived squaramides, for example, also function as effective hydrogen-bond donors and have shown excellent catalytic activity in Michael additions. uni-lj.sipreprints.org Similarly, camphor-based diamines have been used to create bifunctional phase-transfer catalysts containing quaternary ammonium (B1175870) salts alongside (thio)urea or squaramide groups. preprints.orgnih.gov These varied designs highlight the modularity and versatility of the camphor scaffold in creating catalysts for a range of asymmetric transformations. researchgate.netuni-lj.si

Performance in Stereoselective Organic Transformations

Organocatalysts derived from (1R)-camphor have demonstrated high efficacy in a variety of stereoselective reactions, consistently affording products with high yields and stereoselectivity.

Kabachnik-Fields Reaction

In the one-pot, three-component Kabachnik-Fields reaction for the synthesis of enantioselective α-aminophosphonates, camphor-derived thiourea catalysts have proven effective. A study utilizing catalysts synthesized from (1R,3S)-camphoric acid found that catalyst 3c (1,1'-((1R,3S)-1,2,2-trimethylcyclopentane-1,3-diyl)bis(3-(4-chlorophenyl)thiourea)) efficiently catalyzed the reaction between 2-cyclopropylpyrimidin-4-carbaldehyde, various amines, and diphenylphosphite. rhhz.netresearchgate.net The corresponding α-aminophosphonates were obtained in good yields and moderate enantioselectivities. rhhz.netresearchgate.net

| Amine Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Aniline | 82 | 35 | rhhz.net |

| 4-Fluoroaniline | 78 | 21 | rhhz.net |

| 4-Chloroaniline | 81 | 25 | rhhz.net |

| 4-Bromoaniline | 74 | 14 | rhhz.net |

| 4-Methylaniline | 79 | 28 | rhhz.net |

Stereoselective Glycosylation

Novel homochiral thioureas derived from camphor have been successfully applied as organocatalysts in the stereoselective formation of glycosidic bonds. mdpi.com These catalysts were evaluated in the reaction between glycosyl trichloroacetimidate (B1259523) donors and various alcohol acceptors. nih.gov The best results were achieved using 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate as the donor and methanol (B129727) as the acceptor in the presence of catalyst 1 . This reaction proceeded in high yield and with excellent β-selectivity. mdpi.com

| Catalyst | Glycosyl Donor | Yield (%) | α:β Stereoselectivity | Reference |

|---|---|---|---|---|

| Thiourea 1 | 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | 81 | 1:58 | mdpi.com |

| Thiourea 2 (diastereomer of 1) | 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | 58 | 1:6 | mdpi.com |

| Thiourea 1 | 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | 99 | 1:73 | researchgate.netmdpi.com |

| None | 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | - | 1:35 | researchgate.netmdpi.com |

Michael and Mannich-Type Additions

Camphor-derived bifunctional organocatalysts, including squaramides and diamines, have shown exceptional performance in Michael and Mannich-type additions. For instance, a camphor-1,3-diamine-derived squaramide organocatalyst demonstrated excellent enantioselectivities (up to >99% ee) in the Michael addition of 1,3-dicarbonyl nucleophiles to trans-β-nitrostyrene derivatives. uni-lj.si In another application, racemic pyrrolin-4-ones underwent organocatalyzed asymmetric Mannich-type addition to isatin-derived ketimines, furnishing adducts with vicinal tetrasubstituted carbon stereocenters in high stereoselectivity (up to 96% ee, dr ≥15:1). uni-lj.si

Precursors for Other Chiral Building Blocks

(1R)-Camphor oxime and related camphor-derived oximes are valuable intermediates for the synthesis of other important chiral building blocks, particularly chiral amines and amino acids. chemimpex.comscielo.br The camphor skeleton provides the chirality, while the oxime group offers a versatile chemical handle for further transformations. scielo.br

A key application is the synthesis of chiral diamines. For example, a camphor-derived keto-oxime can be reduced to the corresponding hydroxy-oxime. Subsequent treatment of this intermediate leads to fragmentation and rearrangement, yielding a chiral aldehyde. This aldehyde can then be converted into a range of novel chiral 1,5-diamines, which have potential applications as new chiral ligands for asymmetric catalysis. scielo.br Similarly, camphor-derived amino-oximes can be selectively reduced to produce either endo or exo 1,2-diamines, which are themselves precursors for thiourea organocatalysts. nih.gov

Furthermore, (1R)-(+)-camphor serves as the starting material for a highly efficient and stereoselective synthesis of α-amino acids. nih.gov In a five-step sequence, camphor is converted into a chiral tricyclic iminolactone. This iminolactone acts as a chiral glycine (B1666218) equivalent. Alkylation of this template proceeds with excellent diastereoselectivity (>98%), and subsequent hydrolysis yields the desired α-amino acids in good yields and high enantioselectivity, with the chiral auxiliary being recovered in nearly quantitative amounts. nih.gov This methodology underscores the role of camphor derivatives as foundational templates for generating valuable chiral molecules for pharmaceutical and chemical research. chemimpex.comnih.gov

Synthesis and Utility of Advanced 1r Camphor Oxime Derivatives

Nitrogen-Containing Heterocycles Derived from (1R)-Camphor Oxime

The transformation of (1R)-Camphor oxime into various heterocyclic systems is a subject of significant research interest. The inherent chirality of the camphor (B46023) backbone is transferred to these new structures, making them valuable targets for applications in asymmetric catalysis and medicinal chemistry.

A key intermediate derived from (1R)-Camphor oxime is its corresponding nitro-imine. This derivative is a highly useful building block for further transformations. The synthesis of (E)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide, also known as camphor nitro-imine, is efficiently achieved by treating (1R)-Camphor oxime with nitrous acid, commonly generated in situ from sodium nitrite (B80452) in an acidic medium like acetic acid. nih.govajol.info This reaction can be enhanced by using ultrasonic irradiation, which has been shown to reduce reaction times significantly. ajol.infomdpi.com

Once formed, the camphor nitro-imine serves as an excellent precursor for the synthesis of various imine derivatives. The nitro-imino group is a good leaving group, facilitating nucleophilic substitution reactions with a range of amines. ajol.infosioc-journal.cn This reactivity circumvents the often harsh conditions required for the direct condensation of camphor with less reactive amines. acgpubs.orgnih.gov For instance, reaction of the nitro-imine with primary amines readily yields the corresponding camphor-imines. ajol.infoacgpubs.org

| Entry | Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |

| 1 | (1R)-Camphor oxime | NaNO₂, Acetic Acid | Camphor nitro-imine | 87% | acgpubs.orgnih.gov |

| 2 | (1R)-Camphor oxime | NaNO₂, Acetic Acid, Ultrasonic irradiation (15 min) | Camphor nitro-imine | - | ajol.info |

| 3 | Camphor nitro-imine | Various amines | Camphor-imine derivatives | 10-90% | ajol.infosioc-journal.cn |

The activated nature of camphor nitro-imine allows for the synthesis of highly substituted enamine derivatives. Specifically, reactions with cyclic secondary amines like pyrrolidine (B122466) and piperidine (B6355638) lead to the formation of fused heterocyclic systems. When camphor nitro-imine is reacted with piperidine or pyrrolidine in solvents such as acetonitrile (B52724) or benzene (B151609) at room temperature, the corresponding enamine derivatives are produced. nih.gov These compounds incorporate the piperidine and pyrrolidine rings into the camphor scaffold. nih.gov

| Entry | Amine | Product | Reference(s) |

| 1 | Piperidine | Camphor piperidine derivative (enamine) | nih.gov |

| 2 | Pyrrolidine | Camphor pyrrolidine derivative (enamine) | nih.gov |

(1R)-Camphor oxime and its related monoxime derivatives are effective precursors for terpene-fused pyrazines and imidazoles. The reaction outcome can often be directed by carefully controlling the stoichiometry of the reactants. For instance, the solvent-free thermal condensation of camphor-3-oxime with 1.5 equivalents of an arylmethanamine tends to produce camphor-fused imidazoles. chim.itslideshare.net

Interestingly, altering the reaction conditions by increasing the amount of the amine to 2.5 equivalents shifts the product distribution in favor of camphor-fused pyrazines, which are isolated in yields ranging from 10-51%. chim.itontosight.aiaeeisp.com This provides a novel, one-step procedure for these important heterocyclic ligands. aeeisp.com The reaction works well with arylmethanamines, while alkylamines tend to yield only imino-oximes. aeeisp.comptfarm.pl

| Entry | Amine | Amine Equivalents | Major Product | Yield | Reference(s) |

| 1 | Arylmethanamine | 1.5 | Camphor-fused imidazole | 33-55% | chim.itslideshare.net |

| 2 | Arylmethanamine | 2.5 | Camphor-fused pyrazine | 10-51% | chim.itontosight.ai |

The direct synthesis of pyrazole (B372694) and pyrimidine (B1678525) rings starting from (1R)-Camphor oxime is not a commonly reported transformation. Instead, these heterocyclic systems are typically constructed from other camphor derivatives, most notably camphorquinone (B77051). chim.itontosight.ai For example, camphor-fused pyrimidines have been synthesized via the condensation of a camphor-derived intermediate with guanidine (B92328) hydrochloride. nih.gov Similarly, camphor-annelated pyrazoles are generally prepared from precursors other than the simple oxime. ontosight.ai

An indirect link to oxime chemistry exists, as camphorquinone can be prepared from camphor through the intermediacy of camphorquinone-monoxime, which is subsequently hydrolyzed. chim.it This highlights the role of oximes as precursors to the more reactive dicarbonyl compounds required for the synthesis of certain heterocycles.

A fascinating application of camphor oxime chemistry is in the synthesis of complex, polycyclic isoindolinone heterocycles. This transformation begins with a functionalized camphor derivative, 10-phthalimidocamphor, which is converted to its oxime. The crucial step is the reduction of the oxime functionality in 10-phthalimidocamphor oxime. rsc.org

Initial attempts to reduce the oxime to a primary amine using various reducing agents were unsuccessful. Instead of the expected amine, the reaction led to an intramolecular cyclization, yielding novel and structurally complex polycyclic isoindolinone heterocycles. rsc.org The structures of these intricate molecules were unambiguously confirmed by X-ray crystallography. This serendipitous discovery showcases how the reduction of a camphor-based oxime can lead to unexpected and valuable molecular scaffolds.

| Starting Material | Reaction | Product | Reference(s) |

| 10-Phthalimidocamphor oxime | Reduction (e.g., Na/n-propanol) | Polycyclic isoindolinone heterocycles | rsc.org |

Chiral Amines from (1R)-Camphor Oxime as Synthetic Intermediates

Chiral amines are exceptionally important building blocks in medicinal chemistry and materials science. (1R)-Camphor oxime is a valuable and direct precursor to chiral amines, retaining the stereochemical integrity of the camphor skeleton. The most straightforward method is the direct reduction of the oxime group. For example, reduction of (1R)-Camphor oxime can yield the corresponding bornylamine, a valuable chiral amine. sioc-journal.cn

More complex chiral amines can also be accessed through multi-step sequences involving the oxime functionality. A route to chiral 1,5-diamines starts with the formation of a keto-oxime from (R)-(+)-camphor, which is then subjected to a series of transformations, with the reduction of the oxime being a key step. In another approach, functionalized oximes are used as intermediates. For instance, 10-iodocamphor can be converted to an iodo-oxime, then to an azido-oxime. Reduction of the azide (B81097) group furnishes an amino-oxime, which is a bifunctional chiral intermediate. rsc.org These examples underscore the utility of the camphor oxime moiety as a reliable precursor to a variety of chiral amines that serve as important synthetic intermediates.

| Starting Material | Key Steps | Product Type | Reference(s) |

| (1R)-Camphor oxime | Direct reduction | Chiral primary amine (e.g., bornylamine) | sioc-journal.cn |

| (R)-(+)-Camphor | Formation of keto-oxime, reduction, further steps | Chiral 1,5-diamine | |

| 10-Iodocamphor oxime | Azide substitution, azide reduction | Chiral amino-oxime | rsc.org |

Hydrazone and Thiourea (B124793) Derivatives

The functionalization of the oxime group in (1R)-Camphor oxime opens avenues for the synthesis of various nitrogen-containing derivatives, including hydrazones and thioureas. These derivatives have garnered interest due to their potential as ligands in asymmetric catalysis and as biologically active agents.

The synthesis of hydrazone derivatives of (1R)-Camphor oxime typically involves the reaction of camphor-derived hydrazine (B178648) with various aldehydes or ketones. For instance, (1E,2E)-1,2-bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine can be synthesized from the reaction of (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine with camphor nitroimine. mdpi.com Furthermore, coupling (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine with different arenecarbaldehydes can produce a variety of camphor hydrazone derivatives. mdpi.com The use of sonochemistry has been shown to significantly reduce reaction times for these syntheses compared to classical methods. mdpi.com

Researchers have synthesized and evaluated various camphor imine and hydrazone derivatives for their potential as antitubercular, anticancer, and antiviral agents. orgsyn.org For example, a series of camphor hydrazone derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. mdpi.com

Table 1: Synthesis and Biological Activity of Selected (1R)-Camphor Hydrazone Derivatives

| Compound | Reactants | Synthesis Method | Biological Activity | Reference |

| (1E,2E)-1,2-Bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine | (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine, Camphor nitroimine | Classical | Not specified | mdpi.com |

| (1E,2E)-1-(4-Methoxybenzylidene)-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine | (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine, 4-Methoxybenzaldehyde | Classical | Not specified | mdpi.com |

| (1E,2E)-1-(4-Nitrobenzylidene)-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine | (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine, 4-Nitrobenzaldehyde | Classical | Not specified | mdpi.com |

| Compound 7j (an imine derivative) | Not specified | Not specified | Antitubercular (MIC = 3.12 µg/mL) | mdpi.com |

Thiourea derivatives derived from camphor have been investigated as organocatalysts in asymmetric synthesis. rhhz.net The synthesis of these derivatives often starts from a camphor-derived amine which is then reacted with an appropriate isothiocyanate. For example, a series of camphor-derived thiourea organocatalysts were synthesized from (1R,3S)-camphoric acid and applied in the one-pot three-component Kabachnik-Fields reaction. rhhz.net The synthesis involved the reaction of a diamine derived from camphoric acid with various aryl isothiocyanates. rhhz.net

Another approach involves the use of 3-((dimethylamino)methylene)camphor as a common precursor for the preparation of both 2-thiourea and 3-thiourea functionalized camphor derivatives. researchgate.net Furthermore, camphor-derived 1,2-, 1,3-, and 1,4-diamines have been used to prepare a range of thiourea organocatalysts by reacting them with isothiocyanates like 1-adamantyl isothiocyanate and 3,5-bis(trifluoromethyl)phenyl isothiocyanate. nih.gov These catalysts have shown potential in various asymmetric transformations.

Table 2: Examples of (1R)-Camphor-Derived Thiourea Organocatalysts

| Catalyst Type | Starting Material | Synthetic Approach | Application | Reference |

| Camphor-derived thioureas | (1R,3S)-Camphoric acid | Schmidt reaction followed by reaction with aryl isothiocyanates | Kabachnik-Fields reaction | rhhz.net |

| 2-Thiourea and 3-Thiourea functionalized camphor | 3-((Dimethylamino)methylene)camphor | Multi-step synthesis | Potential organocatalysts | researchgate.net |

| Thiourea organocatalysts from diamines | Camphor-derived diamines | Reaction with various isothiocyanates | Asymmetric synthesis | nih.gov |

Polycyclic Systems Derived from (1R)-Camphor Oxime Scaffolds

The rigid bicyclo[2.2.1]heptane framework of camphor provides a unique starting point for the construction of more complex polycyclic systems. The oxime functionality in (1R)-Camphor oxime can be a key handle for initiating ring-forming reactions or for introducing functionalities that facilitate subsequent cyclizations.

The Beckmann rearrangement of camphor oxime derivatives can lead to the formation of lactams, which are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the fragmentation of a camphor-derived oxime under Beckmann rearrangement conditions can lead to cyclopentane (B165970) derivatives. researchgate.net

Furthermore, intramolecular reactions involving functional groups introduced onto the camphor scaffold can lead to the formation of new rings. A trimethylsilyl (B98337) enol ether derived from camphor has been shown to undergo an intramolecular Mukaiyama reaction to yield a tricyclic ketone. researchgate.net This tricyclic intermediate serves as a key building block in the enantiospecific synthesis of longiborneol (B1213909) and longifolene. researchgate.netescholarship.org This strategy highlights the utility of the camphor framework in constructing complex, bridged polycyclic structures. escholarship.org

Another strategy involves the use of camphor as a scaffold to assemble precursors for radical cyclizations, leading to the formation of seven-membered rings and all-carbon quaternary centers. nih.gov These approaches demonstrate the versatility of the camphor skeleton in the synthesis of intricate polycyclic natural products and their analogues.

Table 3: Polycyclic Systems Derived from (1R)-Camphor Scaffolds

| Polycyclic System | Key Intermediate/Reaction | Synthetic Strategy | Target Molecule(s) | Reference |

| Cyclopentane derivatives | Camphor-derived oxime | Beckmann rearrangement and fragmentation | Sarkomycin precursor | researchgate.net |

| Tricyclic ketone | Trimethylsilyl enol ether of camphor | Intramolecular Mukaiyama reaction | Longiborneol, Longifolene | researchgate.net |

| Longibornane core | Functionalized camphor derivative | Wittig coupling and radical cyclization | Longiborneol and related natural products | nih.gov |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Involving (1R)-Camphor Oxime

The rigid bicyclic framework of (1R)-camphor oxime makes it a valuable compound for studying reaction mechanisms, as its conformational rigidity simplifies stereochemical analysis. Key reactions involving this compound include the Beckmann rearrangement and various reduction processes.

The Beckmann rearrangement of (1R)-camphor oxime is a classic example of a reaction whose mechanism has been subject to detailed study. When treated with acidic reagents like phosphorus pentoxide, thionyl chloride, or various acids, (1R)-camphor oxime does not typically yield the expected lactam via a simple rearrangement. Instead, it often undergoes fragmentation, a process sometimes referred to as an "abnormal" or "second-type" Beckmann rearrangement. adichemistry.comresearchgate.netpjsir.org This fragmentation involves the cleavage of the C1-C7 bond, which is anti-periplanar to the hydroxyl group on the oxime nitrogen. adichemistry.comcareerendeavour.com This stereospecific requirement dictates the reaction pathway. adichemistry.comresearchgate.net The process is initiated by the conversion of the hydroxyl group into a good leaving group by the acid catalyst. adichemistry.commasterorganicchemistry.com Subsequent cleavage of the N-O bond occurs simultaneously with the migration of the anti-alkyl group, leading to the formation of an unsaturated nitrile, specifically (2,2,3-trimethylcyclopent-3-en-1-yl)acetonitrile. adichemistry.compjsir.org Detailed studies on camphor (B46023) oxime have confirmed that this fragmentation occurs primarily through direct cleavage, without proceeding through an acid amide or imide intermediate. researchgate.net

The reduction of (1R)-camphor oxime provides another avenue for mechanistic investigation, particularly concerning stereochemistry. The reduction can lead to the formation of diastereomeric amines, bornylamine and isobornylamine. The ratio of these products is highly dependent on the reducing agent and the reaction conditions. For instance, reduction with sodium in alcohol, a dissolving metal reduction, yields a different stereochemical outcome compared to electrochemical reductions at a mercury cathode. acs.org This difference suggests that the intermediates and transition states involved in these processes are distinct. In dissolving metal reductions, the stereochemistry can be influenced by the epimerization of intermediate 2-nitrosobornanes, a pathway that may not be available in the electrochemical method. acs.org Catalytic hydrogenation using reagents like Raney-Ni also produces a mixture of endo and exo amines, with the endo-amine typically being the major product. nih.gov The rigid camphor skeleton sterically hinders one face of the molecule, influencing the direction of hydride attack and thus controlling the stereochemical outcome. cerritos.edu

Density Functional Theory (DFT) Calculations on Reactivity and Stereochemistry

Density Functional Theory (DFT) has become an indispensable tool for gaining deep, quantitative insights into the reactivity and stereochemistry of reactions involving (1R)-camphor oxime and its derivatives. These computational methods allow for the detailed exploration of reaction energy profiles, transition state geometries, and the electronic factors that govern reaction outcomes. nih.govtandfonline.com

DFT calculations have been applied to study the chirality and spectroscopic properties of camphor and its derivatives. By calculating infrared (IR) and vibrational circular dichroism (VCD) spectra, researchers can correlate the computed molecular vibrations and rotational strengths with experimental observations to confirm the absolute configuration of these chiral molecules. nih.gov For complex cases, such as in aqueous solutions, DFT calculations can incorporate explicit solvent molecules (hydration models) to better reproduce the experimental spectra, highlighting the importance of solute-solvent interactions. nih.gov

In the context of reaction mechanisms, DFT is used to map the potential energy surfaces of reactions like the hydroxylation of camphor by cytochrome P450 models. nih.gov Such studies can calculate the activation energies for key steps, such as hydrogen atom abstraction, and the energies of intermediates. nih.gov For camphor hydroxylation, DFT calculations have shown that the initial hydrogen abstraction is the rate-determining step, and the subsequent "rebound" step is virtually barrierless, which explains the high stereoselectivity observed experimentally. nih.gov

Furthermore, DFT is employed to understand the stability and reactivity of metal complexes involving camphor-derived ligands. For example, in the development of new catalysts, DFT calculations can assess the stability of different coordination modes of ligands to a metal center. researchgate.net These computational insights are crucial for the rational design of catalysts. By modeling reaction intermediates and transition states, DFT can elucidate the origins of enantioselectivity in asymmetric catalysis, guiding the synthesis of more effective chiral ligands and catalysts. researchgate.nettaltech.ee The analysis of frontier molecular orbitals (HOMO-LUMO) and natural bond orbitals (NBO) through DFT provides information on charge transfer and hyperconjugative interactions, which are key to understanding the electronic properties and reactivity of oxime derivatives. biointerfaceresearch.com

Table 1: Selected DFT-Calculated Properties for Camphor Derivatives This is an interactive table. The data presented is illustrative of the types of properties investigated using DFT and may not correspond to a single specific study.

| Derivative | Property Calculated | Method | Basis Set | Key Finding | Reference |

|---|---|---|---|---|---|

| Chiral Camphor | Vibrational Frequencies, IR/VCD Spectra | DFT | - | Calculated spectra reproduce experimental data, confirming structure. | nih.gov |

| Camphorquinone (B77051) | Electronic Circular Dichroism (ECD) | Time-Dependent DFT | - | Calculated wavelengths for ECD bands match experimental reports. | nih.gov |

| Camphor + P450 model | Reaction Energy Profile (Hydroxylation) | B3LYP DFT | - | H-atom abstraction is the rate-determining step with a high activation energy. | nih.gov |

Conformational Analysis and Molecular Modeling of (1R)-Camphor Oxime Derivatives

The stereochemistry of the oxime group itself (E/Z isomerism) is a fundamental aspect. For (1R)-camphor oxime, the configuration is established as having the hydroxyl group anti to the bridgehead carbon (C1). cdnsciencepub.com This specific geometry is crucial for dictating the course of reactions like the Beckmann rearrangement, where the group anti-periplanar to the leaving group migrates. adichemistry.comresearchgate.net

Molecular modeling, including both molecular mechanics and quantum chemical methods like DFT, is used to determine the preferred conformations of more complex derivatives. For instance, in camphor-derived ligands used in catalysis, the orientation of side chains can create a specific chiral pocket around a metal center. researchgate.net Modeling these catalyst-substrate complexes helps to rationalize the observed stereoselectivity in asymmetric reactions. By identifying the lowest energy transition states, researchers can understand how the camphor-derived ligand directs the approach of a reactant to the catalytic site.

Computational modeling has also been instrumental in predicting the outcomes of reactions. For example, in the development of organocatalysts derived from camphor, DFT calculations have been used to model the transition states of glycosylation reactions. researchgate.net These models revealed that the preference for a specific stereoisomer (β-glycoside) arises from a combination of steric effects and the formation of specific hydrogen bonds between the catalyst, a co-catalyst (like methanol), and the substrate. researchgate.net Such detailed structural insights are difficult to obtain through experimental means alone and are vital for the rational design of new catalysts.

Quantum Chemical Insights into Catalytic Processes

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide profound insights into catalytic processes that employ ligands or auxiliaries derived from (1R)-camphor oxime. These computational methods elucidate reaction mechanisms at an atomic level, explain the origins of stereoselectivity, and guide the rational design of more efficient catalysts. tandfonline.coma-star.edu.sg

In transition metal catalysis, (1R)-camphor oxime derivatives can serve as directing groups for C-H activation and functionalization. escholarship.org Quantum chemical studies help to understand the mechanism of these reactions. For instance, in iridium-catalyzed C-H silylation, DFT calculations can map out the catalytic cycle, proposing intermediates such as a six-membered iridacycle formed via intramolecular C-H activation, followed by reductive elimination to yield the product. escholarship.org Such studies clarify the role of the metal catalyst and the directing group in facilitating the reaction.

Quantum chemistry is also crucial for understanding and predicting the performance of single-atom catalysts (SACs), where isolated metal atoms are anchored on a support. rsc.org While not directly involving camphor oxime in the cited study, the principles are broadly applicable. DFT calculations can determine how the spin state of a transition metal atom affects its catalytic activity for reactions like CO oxidation or H₂O dissociation. rsc.org By identifying descriptors—such as TM-O bond length or vibrational frequencies—that correlate with catalytic activity, these studies provide a framework for designing new, highly active catalysts. This approach could be extended to design SACs where a camphor-derived moiety helps to tune the electronic properties and reactivity of the metal center.

In organocatalysis, quantum chemical modeling explains the success of camphor-based catalysts. For the glycosylation reaction catalyzed by a camphor-derived thiourea (B124793), DFT calculations (using the M06-2X functional) modeled the catalyst-substrate complexes and transition states. researchgate.net The calculations revealed that the catalyst, in concert with a methanol (B129727) additive, forms a network of hydrogen bonds that stabilizes the transition state leading to the major product, thus explaining the high stereoselectivity observed. researchgate.net This synergy between computational modeling and experimental synthesis accelerates the discovery and optimization of catalytic systems for important chemical transformations. taltech.ee

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (1R)-Camphor oxime |

| (2,2,3-trimethylcyclopent-3-en-1-yl)acetonitrile |

| Bornylamine |

| Isobornylamine |

| 2-Nitrosobornane |

| (1R)-Camphor |

| Camphorquinone |

| Methanol |

| Phosphorus pentoxide |

| Thionyl chloride |

| Raney-Ni |

| Iridium |

| Thiourea |

Advanced Spectroscopic Characterization in Research of 1r Camphor Oxime Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of (1R)-Camphor oxime derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the molecular framework, the relative orientation of substituents, and the conformational dynamics of these bicyclic compounds.

In the study of camphor-derived diamines and other derivatives, ¹H and ¹³C NMR are routinely employed to confirm the formation of the target molecules. nih.gov The chemical shifts (δ) and coupling constants (J) observed in the ¹H NMR spectra are particularly sensitive to the stereochemical environment of the protons. For instance, the spatial relationship between protons on the camphor (B46023) scaffold can be deduced from the magnitude of their coupling constants, which is governed by the dihedral angle between them. This is crucial for assigning the exo or endo configuration of substituents.

Researchers have utilized ¹H NMR to differentiate between diastereomeric products formed during alkylation reactions of camphor imines. cdnsciencepub.com The distinct chemical shifts of the camphor methyl groups and the methine protons in the ¹H NMR spectra of the diastereomers allow for their identification and quantification. cdnsciencepub.com For example, in the ¹H NMR spectrum of one diastereomeric product, a significant difference in the chemical shift (Δδ = 0.5 ppm) for the C-8 methyl groups was observed, providing a clear diagnostic marker. cdnsciencepub.com

Detailed analysis of ¹³C NMR spectra further aids in the structural assignment. The chemical shifts of the carbon atoms in the bicyclic system are indicative of their substitution pattern and local geometry. The ¹³C NMR data for (1R)-camphorquinone monoxime, a related derivative, shows distinct signals for the syn- and anti-isomers, highlighting the sensitivity of this technique to subtle stereochemical differences. orgsyn.org

Table 1: Representative ¹H and ¹³C NMR Data for a (1R)-Camphor Derivative

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 8.33 | s | - | CH=N |

| ¹H | 7.30–7.80 | m | - | phenyl |

| ¹H | 2.10–2.75 | m | - | N=C-CH₂ |

| ¹H | 1.94 | t | 4.28 | CH |

| ¹H | 1.10 | s | - | CH₃ |

| ¹H | 0.96 | s | - | CH₃ |

| ¹H | 0.84 | s | - | CH₃ |

| ¹³C | 182.77 | - | - | C=N |

| ¹³C | 157.70 | - | - | Aromatic C |

| ¹³C | 52.88 | - | - | C1 |

| ¹³C | 48.13 | - | - | C7 |

| ¹³C | 19.85, 19.02, 11.50 | - | - | Methyl C |

Data adapted from a study on (1E,2E)-1-Benzylidene-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine. mdpi.com

X-ray Crystallography for Absolute Configuration Determination of Complex Derivatives

For molecules with multiple chiral centers, such as many derivatives of (1R)-Camphor oxime, determining the absolute configuration is a significant challenge. While NMR can provide information on relative stereochemistry, X-ray crystallography is the definitive method for establishing the absolute three-dimensional arrangement of atoms in a crystalline solid. nih.gov

The synthesis of novel camphor-derived diamines and their subsequent conversion to thiourea (B124793) organocatalysts has yielded complex structures whose absolute configurations were unequivocally determined by single-crystal X-ray analysis. nih.govmdpi.com This technique has been instrumental in confirming the stereochemical outcome of synthetic transformations and in understanding the structure-activity relationships of these chiral catalysts. mdpi.com For instance, the structures of key intermediates and final thiourea derivatives have been elucidated, providing a solid basis for interpreting their catalytic performance. mdpi.comresearchgate.net

In the development of N-heterocyclic carbene precursors from (1S)-(+)-ketopinic acid, a camphor derivative, X-ray diffraction was employed to determine the absolute configurations of the newly synthesized compounds. researchgate.net This analytical method, in conjunction with NOESY NMR experiments, provided unambiguous structural proof for the endo- and exo-isomers. researchgate.netresearchgate.net The ability to obtain high-quality single crystals is a prerequisite for this technique, which can sometimes be a limiting factor.

Mass Spectrometry for Elucidating Novel Reaction Products and Pathways

Mass spectrometry (MS) is a powerful tool for the characterization of (1R)-Camphor oxime derivatives, providing information on their molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy, allowing for the deduction of its elemental formula. mdpi.comsioc-journal.cn

In the synthesis of novel camphor sulfamoxime ether derivatives, the target compounds were characterized by HRMS to confirm their elemental composition. sioc-journal.cn This data, in conjunction with NMR and IR spectroscopy, provided comprehensive evidence for the successful synthesis of the designed molecules. sioc-journal.cn Similarly, in the study of camphor hydrazone and imine derivatives, HRMS was used to verify the theoretical mass of the synthesized compounds. mdpi.com

Mass spectrometry also plays a role in elucidating reaction pathways. For example, in metal-mediated reactions of oximes, Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to detect intermediates in the reaction mixture. acs.org This provides mechanistic insights into how the transformation occurs. The mass spectrum of (1R)-Camphor oxime itself shows a molecular ion peak corresponding to its molecular weight, confirming its identity. chemicalbook.com

Table 2: High-Resolution Mass Spectrometry Data for a Camphor Derivative

| Compound | Theoretical Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|

| (1E,2E)-1-(4-Fluorobenzylidene)-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine | Not specified in abstract | Not specified in abstract | mdpi.com |

| (1E,2E)-1-(4-Bromobenzylidene)-2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine | 333.0966 | 333.0957 | mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in New Derivatives

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org These methods are based on the principle that molecular bonds vibrate at specific frequencies, which are characteristic of the bond type and its environment.

In the characterization of (1R)-Camphor oxime derivatives, IR spectroscopy is routinely used to confirm the presence or transformation of key functional groups. nih.govmdpi.com For example, the formation of an oxime is confirmed by the appearance of a characteristic C=N stretching vibration and an O-H stretching vibration. srmist.edu.in In the synthesis of camphor hydrazone derivatives, the C=N stretch is observed in the IR spectrum, providing evidence for the formation of the hydrazone linkage. mdpi.com

The IR spectrum of (1R)-camphorquinone monoxime displays characteristic absorption bands for the hydroxyl group (O-H stretch), the carbon-nitrogen double bond (C=N stretch), and the carbonyl group (C=O stretch), allowing for the identification of these functional groups within the molecule. orgsyn.org The positions of these bands can be influenced by the local chemical environment, providing subtle structural clues.

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly useful for analyzing non-polar bonds and symmetric vibrations. libretexts.org While less commonly reported in the context of (1R)-Camphor oxime derivatives in the provided sources, it can be a valuable tool for a comprehensive vibrational analysis.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in (1R)-Camphor Oxime Derivatives

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |

|---|---|---|---|

| O-H (oxime) | Stretching | ~3262 | orgsyn.org |

| C-H (alkane) | Stretching | 2850-3000 | libretexts.org |

| C=O (ketone) | Stretching | ~1748 | orgsyn.org |

| C=N (oxime/imine) | Stretching | 1624-1654 | orgsyn.orgmdpi.com |

| C-N | Stretching | 1192-1228 (Raman) | esisresearch.org |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways

The classical synthesis of (1R)-camphor oxime involves the condensation of (1R)-camphor with hydroxylamine (B1172632). smolecule.com While effective, future research is geared towards greener and more efficient methodologies.